N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a bicyclic structure and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane derivative. This can be achieved through a [2+2] cycloaddition reaction, followed by functional group modifications to introduce the ethyl and pyrazole moieties . The nitro group is then introduced via nitration reactions under controlled conditions to ensure selective substitution on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The bicyclic and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may require the use of strong bases or acids, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carbonyl functionalities.
Scientific Research Applications
N~1~-(1-BICYCLO[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure may allow for specific binding interactions, while the nitro group can participate in redox reactions, potentially modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
N-(1-bicyclo[2.2.1]hept-2-ylethyl)butanamide: Shares the bicyclic structure but lacks the nitro-substituted pyrazole ring.
1-BICYCLO(2.2.1)HEPT-2-YL-ETHYLAMINE, 4-NITRO-BENZOATE: Contains a similar bicyclic structure and nitro group but differs in the overall molecular framework.
Uniqueness
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the combination of its bicyclic structure and nitro-substituted pyrazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H22N4O3 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H22N4O3/c1-10(14-7-11-2-3-12(14)6-11)17-15(20)4-5-18-9-13(8-16-18)19(21)22/h8-12,14H,2-7H2,1H3,(H,17,20) |
InChI Key |
YKJSYULAWIYHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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